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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on strategies to minimize the risk of Torsades de Pointes (TdP)

when developing analogs of the multi-ion channel blocker AZD1305. The information is

presented in a question-and-answer format, supplemented with detailed experimental

protocols, quantitative data, and visualizations to aid in experimental design and

troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AZD1305 and its analogs may induce Torsades

de Pointes?

A1: The primary mechanism is through the blockade of the human Ether-à-go-go-Related Gene

(hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium

current (IKr) in cardiomyocytes.[1] Inhibition of IKr prolongs the cardiac action potential duration

(APD), leading to a prolongation of the QT interval on the electrocardiogram (ECG).[1]

Excessive QT prolongation is a major risk factor for the development of early

afterdepolarizations (EADs), which can trigger TdP.[2] AZD1305 is a multi-ion channel blocker,

also affecting sodium (Nav1.5) and calcium (Cav1.2) channels, but its potent hERG blocking

activity is the principal concern for TdP risk.[3]

Q2: What was the observed proarrhythmic risk of AZD1305 in clinical and preclinical studies?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b605743?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110870/
https://pubmed.ncbi.nlm.nih.gov/38504714/
https://pubmed.ncbi.nlm.nih.gov/19528812/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: Preclinical studies in animal models, such as the methoxamine-sensitized rabbit, showed

that while AZD1305 prolonged the QT interval, it did not induce TdP, unlike the selective IKr

blocker dofetilide.[3] Similarly, in dogs with remodeled hearts, AZD1305 showed a lower

proarrhythmic potential compared to dofetilide despite similar QT prolongation.[4] However, in a

clinical study involving patients with atrial fibrillation, AZD1305 was associated with QT

prolongation and two instances of TdP, one of which required defibrillation.[5] This unfavorable

benefit-risk profile led to the discontinuation of its development.[5]

Q3: How can we design AZD1305 analogs with a reduced risk of TdP?

A3: The key is to optimize the selectivity profile of the analogs. The primary goal should be to

reduce the affinity for the hERG channel while retaining the desired therapeutic activity. This

can be approached through structure-activity relationship (SAR) studies. Modifications to the

chemical structure of AZD1305 can alter its binding to the hERG channel's inner cavity, where

key residues like tyrosine 652 and phenylalanine 656 are located. For example, altering the

polarity or size of substituents on the molecule can impact these interactions and reduce hERG

blocking potency. A balanced ion channel blocking profile, where the block of inward currents

(e.g., late Na+ or Ca2+) counteracts the proarrhythmic effects of K+ channel blockade, might

also be a viable strategy.

Q4: What is the recommended preclinical testing cascade to assess the TdP risk of AZD1305

analogs?

A4: A tiered approach is recommended:

In vitro Ion Channel Screening: Begin with high-throughput screening assays (e.g.,

fluorescence-based or automated patch clamp) to assess the inhibitory activity of the

analogs on the hERG channel. Follow up with detailed characterization of potent hERG

blockers using the gold-standard manual patch clamp technique to determine the IC50

value.[6][7] Concurrently, assess the activity on other key cardiac ion channels, including

Nav1.5 (peak and late current) and Cav1.2, to understand the complete ion channel blocking

profile.[8]

In vitro Cardiac Tissue Models: Test promising candidates on isolated cardiac preparations,

such as Purkinje fibers or ventricular wedge preparations, to evaluate their effects on action

potential duration (APD) and to detect early afterdepolarizations (EADs).[8]
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Ex vivo Perfused Heart Models: Utilize the Langendorff-perfused rabbit heart model to

assess the integrated effects on cardiac electrophysiology, including QT interval prolongation

and the propensity to induce arrhythmias under baseline and proarrhythmic conditions (e.g.,

hypokalemia).[9]

In vivo Animal Models: Conduct studies in conscious, telemetered animals (e.g., dogs, non-

human primates) to evaluate the effects on the QT interval at various doses and to correlate

these findings with plasma drug concentrations.[10][11]

Quantitative Data Summary
Table 1: In Vitro Ion Channel Blocking Potency of AZD1305

Ion Channel Cell Line Assay Type IC50 (µM)

hERG (IKr) HEK293
Whole-cell Patch

Clamp
0.048

Nav1.5 (peak) HEK293
Whole-cell Patch

Clamp
1.3

Cav1.2 HEK293
Whole-cell Patch

Clamp
1.8

Data compiled from published studies.

Table 2: In Vivo Effects of AZD1305 on QT Interval
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Species Model
Dose/Infusi
on Rate

QT Interval
Prolongatio
n

TdP
Incidence

Reference

Rabbit

Anesthetized,

methoxamine

-sensitized

0.1 mg/kg +

0.01

mg/kg/min

+51 ms 0/17 [3]

Dog
Chronic AV

block
0.1 mg/kg +212 ms 4/11 [4]

Human

Atrial

Fibrillation

Patients

130 mg/h

Dose-

dependent

increase

1 patient [5]

Human

Atrial

Fibrillation

Patients

180 mg/h

Dose-

dependent

increase

1 patient [5]

Experimental Protocols
Detailed Methodology for Manual Patch Clamp hERG
Assay
This protocol is for determining the inhibitory effect of a test compound on the hERG potassium

channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO).

1. Cell Preparation:

Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

Resuspend cells in the external recording solution and allow them to recover for at least 30

minutes before use.

2. Solutions:
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Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust

pH to 7.2 with KOH.

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

Use a patch clamp amplifier and data acquisition system (e.g., HEKA EPC10).[7]

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Maintain the bath temperature at approximately 36 ± 1°C.[7]

Obtain a gigaohm seal (>1 GΩ) between the pipette and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Compensate for series resistance by at least 80%.[7]

4. Voltage Protocol:

Apply a standardized voltage protocol to elicit hERG currents. A common protocol is:

Holding potential of -80 mV.

Depolarizing step to +20 mV for 1000 ms to activate and inactivate the channels.

Repolarizing step to -50 mV for 2000 ms to elicit the characteristic hERG tail current.

Repeat this protocol at a frequency of 0.1 to 0.2 Hz.[7]

5. Compound Application and Data Analysis:

Establish a stable baseline recording of the hERG current in the external solution.

Apply the vehicle control (e.g., 0.1% DMSO in external solution) to ensure no effect on the

current.
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Apply increasing concentrations of the test compound, allowing the current to reach a

steady-state at each concentration.

Measure the peak amplitude of the tail current at each concentration.

Calculate the percentage of current inhibition at each concentration relative to the baseline.

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Detailed Methodology for Langendorff-Perfused Rabbit
Heart Assay
This ex vivo model assesses the integrated effects of a compound on cardiac electrophysiology

and its proarrhythmic potential.

1. Heart Isolation and Perfusion:

Anesthetize a New Zealand White rabbit and administer heparin.

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

Cannulate the aorta and begin retrograde perfusion with warmed (37°C), oxygenated (95%

O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure.[9]

The composition of the Krebs-Henseleit buffer (in mM) is: 118 NaCl, 4.7 KCl, 1.2 KH2PO4,

1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11 Glucose.

2. Electrophysiological Recordings:

Place a volume-conducted ECG electrode in the perfusion chamber to record a pseudo-ECG

and measure the QT interval.

Optionally, place monophasic action potential (MAP) electrodes on the epicardial surface of

the left ventricle to record action potentials and measure APD.

3. Experimental Protocol:

Allow the heart to stabilize for at least 30 minutes.
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Record baseline ECG and MAP signals.

Administer the vehicle control via the perfusate for a defined period and record any changes.

Administer increasing concentrations of the test compound through the perfusate.

Record ECG and MAP signals continuously to assess changes in heart rate, QT interval, and

APD.

Monitor for the occurrence of arrhythmias, including premature ventricular contractions

(PVCs), ventricular tachycardia, and TdP.

To increase the sensitivity for proarrhythmic events, the experiment can be performed under

conditions of low potassium (e.g., 2.5 mM KCl) in the perfusate.

4. Data Analysis:

Measure the heart rate and correct the QT interval for changes in heart rate (e.g., using Van

de Water's formula for rabbits).

Calculate the change in the corrected QT interval and APD from baseline at each compound

concentration.

Quantify the incidence and severity of any observed arrhythmias.

Troubleshooting Guides
Troubleshooting for Manual Patch Clamp hERG Assays
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Issue Possible Cause(s) Suggested Solution(s)

Unstable gigaohm seal

- Unhealthy cells- Debris in

solutions or on pipette tip-

Mechanical vibration

- Use cells from a healthy, low-

passage culture.- Filter all

solutions (0.22 µm filter).-

Ensure the anti-vibration table

is functioning correctly.

Low hERG current amplitude

- Low channel expression in

the cell line- "Rundown" of the

current over time

- Use a cell line with confirmed

high hERG expression.-

Include Mg-ATP in the internal

solution to slow rundown.

Perform experiments quickly

after achieving whole-cell

configuration.

High background noise

- Improper grounding of the

setup- Electrical interference

from other equipment

- Check all grounding

connections.- Turn off

unnecessary nearby electrical

equipment. Use a Faraday

cage.

Inconsistent IC50 values

- Compound precipitation at

higher concentrations-

Incomplete washout between

concentrations

- Visually inspect solutions for

precipitation. Consider using a

surfactant in the external

solution for poorly soluble

compounds.[12]- Ensure

adequate time for washout and

equilibration between

concentrations.

Visualizations
Signaling Pathway of TdP Induction
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Caption: Mechanism of TdP induction by hERG-blocking drugs.

Experimental Workflow for TdP Risk Assessment
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In Vitro Assays

Ex Vivo Model

In Vivo Studies
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Caption: Tiered workflow for preclinical TdP risk assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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